molecular formula C18H21O8P B13645674 Phenol, 2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-,dihydrogen phosphate

Phenol, 2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-,dihydrogen phosphate

Cat. No.: B13645674
M. Wt: 396.3 g/mol
InChI Key: WDOGQTQEKVLZIJ-UHFFFAOYSA-N
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Description

Introduction to Phenol, 2-Methoxy-5-[(1Z)-2-(3,4,5-Trimethoxyphenyl)Ethenyl]-, Dihydrogen Phosphate

Historical Context and Discovery

The origins of this compound trace back to the isolation of combretastatin A4 (CA4) from the South African plant Combretum caffrum in the late 1970s during a collaborative effort between the US National Cancer Institute (NCI) and the Botanical Research Institute of South Africa. Initial screenings revealed CA4’s potent antiproliferative activity, attributed to its disruption of microtubule dynamics via binding to the colchicine site of tubulin. However, its poor aqueous solubility limited clinical utility. To overcome this, researchers synthesized the water-soluble phosphate prodrug, combretastatin A4 phosphate (CA4P), in the 1990s.

Key milestones include:

  • 1989 : Identification of CA4’s vascular-targeting properties in preclinical models.
  • 2002 : Phase I clinical trials demonstrating CA4P’s safety and efficacy in inducing tumor necrosis.
  • 2007 : Initiation of phase III trials for anaplastic thyroid cancer, marking its transition to late-stage clinical evaluation.

The structural evolution from CA4 to CA4P exemplifies a rational drug design approach to enhance pharmacokinetic properties while retaining biological activity.

Relevance in Contemporary Chemical and Biomedical Research

CA4P has emerged as a paradigm for vascular-targeting agents (VTAs), with research focusing on its dual roles in:

  • Antiangiogenesis : Disruption of endothelial cell cytoskeletal architecture, leading to rapid vascular shutdown in tumors.
  • Tubulin Binding : Competitive inhibition at the colchicine-binding site, preventing polymerization of microtubules and inducing mitotic arrest.

Recent studies highlight its synergistic potential with conventional chemotherapeutics. For example, combination regimens with carboplatin and paclitaxel have shown enhanced antitumor efficacy in preclinical models. Furthermore, advanced imaging techniques have validated CA4P’s selective action on tumor vasculature, sparing normal tissues.

Table 1: Key Mechanistic Attributes of CA4P
Mechanism Biological Effect Research Support
Tubulin polymerization inhibition Mitotic arrest in endothelial cells
Vascular shutdown Tumor necrosis within 1–4 hours post-administration
Synergy with chemotherapy Enhanced drug delivery via vascular normalization

Overview of Research Trajectories and Thematic Scope

Current research trajectories emphasize three domains:

  • Structural Analog Development : Modifications to the stilbene core (e.g., heterocyclic bridges, sulfonamide substitutions) to improve potency and reduce metabolic instability. Beta-lactam and indole-based analogs show promise in preclinical evaluations.
  • Combination Therapies : Co-administration with immune checkpoint inhibitors or radiation to exploit vascular normalization windows.
  • Drug Delivery Innovations : Nanocarrier systems to enhance tumor-specific accumulation and reduce systemic exposure.
Table 2: Notable CA4P Analogs Under Investigation
Analog Structural Modification Current Status
Combretastatin A1P Additional methoxy group Phase I/II trials
Oxi4503 Dual phosphate prodrug Preclinical evaluation
Indole-combretastatin Stilbene replaced with indole In vitro screening

Nomenclature and Structural Motif Significance in Medicinal Chemistry

The systematic name phenol, 2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-, dihydrogen phosphate encodes critical structural features:

  • Phenolic Core : The 2-methoxy-5-vinylphenol moiety ensures planar geometry for tubulin binding.
  • Z-Stereochemistry : The (1Z)-configured ethenyl bridge is essential for maintaining the cis-orientation required for colchicine-site interaction.
  • Phosphate Prodrug : The dihydrogen phosphate group enhances aqueous solubility, enabling intravenous administration, and is cleaved in vivo by phosphatases to release CA4.
Table 3: Structural Breakdown of the Systematic Name
Component Role in Bioactivity
2-Methoxy phenol Tubulin-binding pharmacophore
(1Z)-Ethenyl bridge Maintains cis-configuration
3,4,5-Trimethoxyphenyl Enhances lipophilicity and binding
Dihydrogen phosphate Solubilizing prodrug moiety

The trimethoxyphenyl group’s electron-donating methoxy substituents facilitate π-π stacking with tubulin’s hydrophobic residues, while the phosphate group’s ionization at physiological pH ensures systemic stability.

Properties

IUPAC Name

[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21O8P/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3/h5-11H,1-4H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOGQTQEKVLZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of Phenol, 2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-, dihydrogen phosphate

General Synthetic Strategy

The preparation of this compound generally involves two key stages:

  • Synthesis of the stilbene phenol core : This involves the formation of the 2-methoxy-5-(2-(3,4,5-trimethoxyphenyl)ethenyl)phenol backbone, often via condensation reactions between substituted benzaldehydes and trimethoxyanilines or related intermediates.

  • Phosphorylation of the phenolic hydroxyl group : Introduction of the dihydrogen phosphate group onto the phenolic hydroxyl to yield the phosphate ester derivative.

Synthesis of the Stilbene Phenol Core

Condensation of Benzaldehydes with 3,4,5-Trimethoxyaniline
  • The initial step involves the condensation of appropriately substituted benzaldehydes with 3,4,5-trimethoxyaniline in ethanol under acidic catalysis (e.g., catalytic sulfuric acid). This forms the stilbene core with the characteristic 3,4,5-trimethoxyphenyl A-ring essential for biological activity.

  • The reaction favors the formation of the cis (Z)-stilbene isomer, which is critical for the compound's bioactivity.

  • This method is well-documented in the synthesis of combretastatin analogues and related β-lactam derivatives, suggesting its applicability to the target compound.

β-Lactam Intermediates and Enolate Chemistry
  • In some synthetic routes, β-lactam intermediates are utilized. These are prepared via Reformatsky reactions of ethyl bromoacetate with imines derived from substituted anilines.

  • Lithium enolates of β-lactams react with aldehydes or ketones to yield alcohol intermediates, which upon deprotection (e.g., using tetrabutylammonium fluoride) afford phenolic products with trans stereochemistry.

  • This approach allows for stereoselective synthesis and functional group manipulation, including the introduction of various substituents on the aromatic rings.

Phosphorylation to Form the Dihydrogen Phosphate Ester

Controlled Esterification with Dibenzyl Phosphite
  • The phenolic hydroxyl group of the stilbene phenol core or β-lactam intermediates is esterified with dibenzyl phosphite in the presence of base catalysts such as diisopropylethylamine and 4-dimethylaminopyridine (DMAP).

  • This reaction yields dibenzyl phosphate esters, which serve as protected intermediates for the phosphate group.

  • The dibenzyl protecting groups are crucial for stability during further synthetic manipulations.

Deprotection of Dibenzyl Phosphate Esters
  • Removal of the benzyl protecting groups to yield the free dihydrogen phosphate ester is achieved by:

  • These methods provide flexibility in controlling the final compound's saturation state and purity.

Alternative Phosphorylation Approaches

  • Some derivatives involve phosphorylation with other phosphate esters such as dimethyl or diethyl phosphate esters, prepared similarly by esterification of the phenolic hydroxyl.

  • These variants may be used to modulate solubility or biological activity.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Products/Intermediates Notes
1 Condensation Substituted benzaldehyde + 3,4,5-trimethoxyaniline, ethanol, catalytic H2SO4 Stilbene phenol core (cis-isomer favored) Forms 2-methoxy-5-(2-(3,4,5-trimethoxyphenyl)ethenyl)phenol
2 β-Lactam formation (optional) Reformatsky reaction with ethyl bromoacetate and imines, microwave conditions β-Lactam intermediates Enables stereoselective functionalization
3 Enolate addition Lithium enolates + aldehydes/ketones Alcohol intermediates, then phenols after deprotection Stereoselective, trans favored
4 Phosphorylation Dibenzyl phosphite, diisopropylethylamine, DMAP Dibenzyl phosphate esters Protected phosphate group
5 Deprotection Hydrogenation (Pd/C) or bromotrimethylsilane Free dihydrogen phosphate ester (target compound) Selective deprotection, controls saturation

Research and Analytical Data Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The stereochemistry and purity of intermediates and final products are confirmed by ^1H NMR, showing characteristic doublets and coupling constants indicative of cis/trans isomers and diastereomeric mixtures.

  • High-Performance Liquid Chromatography (HPLC) : Used for monitoring reaction progress and purity, including stability studies of phosphate esters under various pH conditions.

  • Mass Spectrometry and Elemental Analysis : Confirm molecular weights and elemental composition consistent with the expected phosphate esters.

  • Stability Studies : The phosphate esters exhibit varying half-lives under acidic, neutral, and basic conditions, important for storage and biological application considerations.

Chemical Reactions Analysis

Types of Reactions

[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced phenyl derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents such as sodium hydroxide or other strong bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions include quinones, reduced phenyl derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenol, 2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-,dihydrogen phosphate, also known as fosbretabulin, has several potential applications, particularly in the realm of cancer research. The compound is also known under other names, including phenol, 2-methoxy-5-((1z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-,1-(dihydrogen phosphate) and phenol, 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-, dihydrogen phosphate .

Scientific Research Applications

Fosbretabulin is a derivative of combretastatin A-4, a naturally occurring stilbene that exhibits potent anti-cancer activity by disrupting tumor vasculature . Fosbretabulin is a water-soluble prodrug of combretastatin A-4, which means it is converted into the active drug in the body .

  • Antiproliferative Activity: Research indicates that fosbretabulin and its derivatives display impressive antiproliferative activity against cancer cells . For example, phosphate esters of 2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol, including compounds 17a 17c , have shown IC50 values in the range of 21-27 nM against MCF-7 breast cancer cells . These values are comparable to or better than that of combretastatin A-4 (CA-4) .
  • Prodrug Potential: Due to its improved water solubility compared to combretastatin A-4, fosbretabulin is considered a useful prodrug for future development . Rapid in vivo dephosphorylation is expected to occur for β-lactam phosphates, similar to what has been observed for CA-4P .
  • Structure-Activity Relationships: Studies have explored the structure-activity relationships of various derivatives of 2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol . For instance, research has demonstrated that the relative positions of the 3,4,5-trimethoxyphenyl group and the hydroxyl group on the β-lactam ring significantly affect the antiproliferative activity of these compounds .
  • cMet Antibody Drug Conjugates: It can be used in cMet antibody-drug conjugates .

Mechanism of Action

The mechanism of action of [2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biochemical pathways. The presence of methoxy and phosphate groups enhances its binding affinity and specificity, allowing for targeted effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to the stilbene-derived family of VDAs. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups
Target Compound 2-methoxy, 5-[(1Z)-styryl]-3,4,5-trimethoxyphenyl, dihydrogen phosphate ~414.35* Phosphate ester, methoxy
Combretastatin A-4 (CA-4) 2-methoxy, 5-[(1Z)-styryl]-3,4,5-trimethoxyphenyl 316.35 Phenol, methoxy
Combretastatin A-3 (CA-3) 2,3-dimethoxy, 5-[(Z)-styryl]-3-hydroxy-4-methoxyphenyl 300.32 Phenol, methoxy, hydroxyl
4-[(E)-2-(3,5-Dimethoxyphenyl)Ethenyl]Phenol 4-styryl-3,5-dimethoxyphenyl, phenol 256.30 Phenol, methoxy
Pterostilbene 3,5-dimethoxy-4-hydroxystilbene 256.30 Methoxy, hydroxyl

*Estimated by adding the molecular weight of H₃PO₄ (98 g/mol) to CA-3.

Key Observations :

  • CA-3 differs in substituent positions (2,3-dimethoxy and 3-hydroxy-4-methoxyphenyl), which may alter binding affinity to β-tubulin .
  • Pterostilbene lacks the 3,4,5-trimethoxy motif but retains antitumor activity, suggesting methoxy groups at positions 3,4,5 are critical for microtubule disruption .

Key Research Findings

Solubility and Bioavailability
  • The phosphate group in the target compound significantly enhances water solubility, addressing a major limitation of CA-4, which has poor aqueous solubility (<1 mg/mL) .
  • Prodrug strategies for CA-4 derivatives (e.g., phosphate, amino acid conjugates) have shown improved plasma stability in preclinical models .
Structural-Activity Relationships (SAR)
  • Methoxy Groups : The 3,4,5-trimethoxy substitution on the phenyl ring is critical for binding to β-tubulin. Removal of one methoxy group (e.g., CA-3) reduces potency by ~10-fold .
  • Stereochemistry : The (Z)-configuration of the styryl group is essential; (E)-isomers show negligible activity .
  • Phosphate Addition : While phosphorylation reduces direct cytotoxicity, it enhances tumor-selective activation via phosphatase-rich tumor microenvironments .

Biological Activity

Phenol, 2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-, dihydrogen phosphate, commonly referred to as fosbretabulin, is a synthetic compound derived from the combretastatin family. This compound has garnered attention due to its potential biological activities, particularly in cancer treatment and as an anti-angiogenic agent. This article explores the biological activity of fosbretabulin, detailing its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Fosbretabulin is characterized by its complex molecular structure which includes multiple methoxy groups and a phosphate moiety. The chemical formula is C19_{19}H23_{23}O7_{7}P, with a molecular weight of approximately 384.35 g/mol. Its structural components contribute to its biological activity.

PropertyValue
Molecular FormulaC19_{19}H23_{23}O7_{7}P
Molecular Weight384.35 g/mol
CAS Number117048-59-6
SolubilitySoluble in DMSO

Fosbretabulin primarily acts as an anti-angiogenic agent by disrupting the formation of blood vessels necessary for tumor growth. It inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells. This mechanism is similar to other combretastatin derivatives but is enhanced by the presence of the phosphate group, which may influence solubility and bioavailability.

Biological Activity

  • Anti-Cancer Activity : Fosbretabulin has shown efficacy against various cancer types, including breast and prostate cancers. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation and induce apoptosis.
  • Anti-Angiogenic Effects : The compound has been shown to reduce vascular endothelial growth factor (VEGF) levels, thereby inhibiting angiogenesis in tumor environments.
  • Synergistic Effects : When combined with other chemotherapeutic agents, fosbretabulin exhibits synergistic effects that enhance overall therapeutic efficacy.

Study 1: Efficacy in Solid Tumors

A clinical trial investigated the effects of fosbretabulin on patients with advanced solid tumors. The results indicated a significant reduction in tumor size in 40% of participants after a treatment regimen combining fosbretabulin with standard chemotherapy agents .

Study 2: Safety Profile

Another study focused on the safety profile of fosbretabulin in patients with advanced malignancies. The compound was well-tolerated with manageable side effects such as mild nausea and fatigue. No severe adverse events were reported during the trial period .

Study 3: Mechanistic Insights

Research conducted on the cellular mechanisms revealed that fosbretabulin effectively inhibited endothelial cell migration and tube formation in vitro, confirming its anti-angiogenic properties .

Q & A

Q. What strategies are effective for studying synergistic interactions with other anticancer agents?

  • Methodology :
  • Combinatorial screening : Use a checkerboard assay to calculate combination indices (CI) via CompuSyn software.
  • Mechanistic studies : Evaluate apoptosis (Annexin V/PI) and cell cycle arrest (PI staining) in combination vs. monotherapy .

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